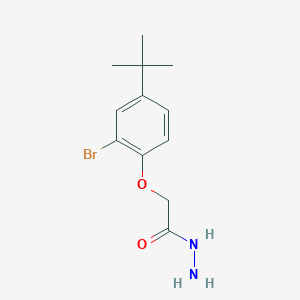

2-(2-溴-4-叔丁基苯氧基)乙酰肼

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "2-(2-Bromo-4-tert-butylphenoxy)acetohydrazide" is a derivative of hydrazone, which is a class of organic compounds characterized by the presence of a nitrogen-nitrogen double bond connected to a carbon atom. Hydrazone derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science. The compound is structurally related to other hydrazone compounds that have been synthesized and studied for their potential biological activities, such as urease inhibition .

Synthesis Analysis

The synthesis of hydrazone compounds typically involves the reaction of hydrazides with aldehydes or ketones to form the corresponding hydrazone derivatives. In the context of the provided data, similar compounds have been synthesized using elemental analysis, IR, UV-Vis, and (1)H NMR spectroscopy, followed by single-crystal X-ray diffraction to determine their structure . Although the exact synthesis of "2-(2-Bromo-4-tert-butylphenoxy)acetohydrazide" is not detailed in the provided papers, it can be inferred that a similar synthetic route could be employed, starting from a suitable bromophenoxy compound and a hydrazide precursor .

Molecular Structure Analysis

The molecular structure of hydrazone compounds is often stabilized by hydrogen bonds and π···π interactions, as observed in the crystal structures of related compounds . These interactions can significantly influence the molecular conformation and, consequently, the biological activity of the compounds. The bromophenoxy group in related compounds has been found to form a dihedral angle with the hydrazide moiety, which could be indicative of the spatial arrangement in "2-(2-Bromo-4-tert-butylphenoxy)acetohydrazide" as well .

Chemical Reactions Analysis

Hydrazone compounds can participate in various chemical reactions due to their reactive nitrogen-nitrogen double bond. They can act as ligands in coordination chemistry, form heterocyclic compounds, and undergo further chemical transformations. For instance, the title compound in one of the provided papers is an intermediate for the synthesis of azoles and oxadiazoles . The presence of the bromo substituent in "2-(2-Bromo-4-tert-butylphenoxy)acetohydrazide" suggests that it could also be used as a precursor for further functionalization and the synthesis of more complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of hydrazone compounds, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of tert-butyl groups can increase the steric bulk, potentially affecting the compound's reactivity and physical properties. The bromo substituent is a key functional group that can facilitate further chemical reactions, such as nucleophilic substitution, to modify the compound or introduce new functional groups . The exact physical and chemical properties of "2-(2-Bromo-4-tert-butylphenoxy)acetohydrazide" would need to be determined experimentally, but they are likely to be similar to those of structurally related compounds.

科学研究应用

合成和抗微生物应用

- 2-(2-溴-4-叔丁基苯氧基)乙酰肼被用于合成具有潜在抗微生物特性的新化合物。例如,其衍生物已被证明具有抗菌和抗真菌活性 (Fuloria et al., 2014)。

光谱特性和结构分析

- 该化合物的衍生物,如4-叔丁基苯氧基乙酰肼,已被合成并通过X射线分析和红外光谱检测其结构特性。这项研究有助于理解该化合物的结构和构象特性 (Podyachev et al., 2007)。

非线性光学性质

- 研究已探索了从2-(2-溴-4-叔丁基苯氧基)乙酰肼衍生的肼酮的非线性光学性质,表明它们在光学限幅器和开关等光学器件中的潜在应用 (Naseema et al., 2010)。

药理筛选

- 已合成并评估了一些2-(2-溴-4-叔丁基苯氧基)乙酰肼的衍生物的药理特性,如抗抽搐效应,突显了它们在药物开发中的潜力 (Shaharyar et al., 2016)。

抗氧化活性

- 已合成并评估了2-(2-溴-4-叔丁基苯氧基)乙酰肼的衍生物的抗氧化性能。例如,一些化合物表现出显著的自由基清除能力,表明它们作为抗氧化剂的潜力 (Shakir et al., 2014)。

抗微生物和驱虫评估

- 对2-(2-溴-4-叔丁基苯氧基)乙酰肼的衍生物进行的进一步研究显示其在抗微生物和驱虫活动中的功效,有助于其作为治疗感染和寄生虫侵袭的药剂的潜力 (Varshney et al., 2014)。

海藻中的抗氧化活性

- 从海洋红藻中分离出的与2-(2-溴-4-叔丁基苯氧基)乙酰肼结构相关的天然溴酚表现出显著的抗氧化活性,暗示了该化合物在食品保鲜和作为天然抗氧化剂来源的潜力 (Li et al., 2011)。

属性

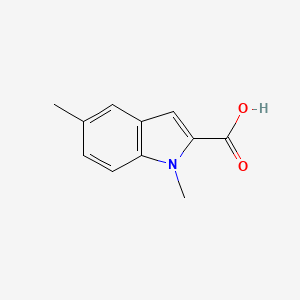

IUPAC Name |

2-(2-bromo-4-tert-butylphenoxy)acetohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BrN2O2/c1-12(2,3)8-4-5-10(9(13)6-8)17-7-11(16)15-14/h4-6H,7,14H2,1-3H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGGHZQNHHOZQRE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1)OCC(=O)NN)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BrN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20359486 |

Source

|

| Record name | 2-(2-bromo-4-tert-butylphenoxy)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20359486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Bromo-4-tert-butylphenoxy)acetohydrazide | |

CAS RN |

52570-06-6 |

Source

|

| Record name | 2-(2-bromo-4-tert-butylphenoxy)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20359486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetic acid](/img/structure/B1331825.png)

![3-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoic acid](/img/structure/B1331828.png)

![4-allyl-5-[(4-isopropylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1331842.png)

![6-Morpholinobenzo[d]thiazol-2-amine](/img/structure/B1331860.png)

![4-allyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1331879.png)